molecular formula C18H13BrN2O2S B5227320 2-[(Z)-1-(5-bromo-2-hydroxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one

2-[(Z)-1-(5-bromo-2-hydroxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one

Cat. No.: B5227320
M. Wt: 401.3 g/mol
InChI Key: LGFIHELODYYZRC-NVNXTCNLSA-N
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Description

2-[(Z)-1-(5-bromo-2-hydroxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound with a unique structure that combines a thiazole ring, a benzimidazole ring, and a brominated phenol group

Preparation Methods

The synthesis of 2-[(Z)-1-(5-bromo-2-hydroxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: The phenol group is brominated using bromine or N-bromosuccinimide (NBS) in an organic solvent.

    Condensation Reaction: The final step involves the condensation of the brominated phenol with the thiazole-benzimidazole intermediate under controlled conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-[(Z)-1-(5-bromo-2-hydroxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.

    Condensation: The compound can undergo further condensation reactions to form more complex structures.

Major products from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(Z)-1-(5-bromo-2-hydroxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules, such as proteins and DNA.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Sensors: It is explored for use in chemical sensors due to its ability to undergo specific reactions that can be detected and measured.

Mechanism of Action

The mechanism of action of 2-[(Z)-1-(5-bromo-2-hydroxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar compounds to 2-[(Z)-1-(5-bromo-2-hydroxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one include:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]-5,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O2S/c1-9-5-10(2)16-13(6-9)21-17(23)15(24-18(21)20-16)8-11-7-12(19)3-4-14(11)22/h3-8,22H,1-2H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFIHELODYYZRC-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N3C(=O)C(=CC4=C(C=CC(=C4)Br)O)SC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)N3C(=O)/C(=C/C4=C(C=CC(=C4)Br)O)/SC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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